

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of GLPG-3221

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| Compound of Interest | | |
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| Compound Name: | GLPG-3221 | |
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data for **GLPG-3221**, a C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The included protocols are based on publicly available information and standard methodologies in the field.

Introduction

GLPG-3221 is an investigational small molecule developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] It functions as a second-generation CFTR corrector (C2), specifically designed to address the F508del mutation, the most common cause of CF.[1] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface. **GLPG-3221** is intended to be used as part of a triple combination therapy, alongside a C1 corrector and a potentiator, to restore the function of the faulty CFTR protein.[1]

Pharmacodynamic Profile In Vitro Efficacy

GLPG-3221 has demonstrated potent activity as a CFTR corrector in in-vitro assays.



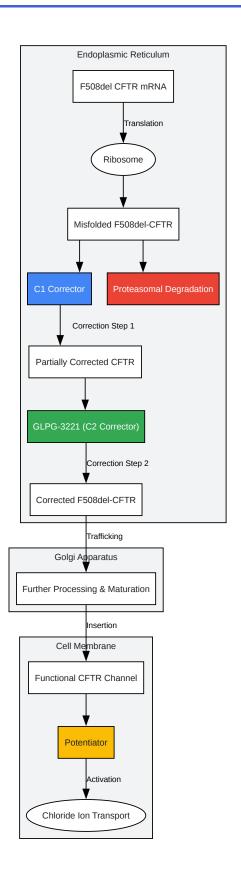
| Parameter | Value | Cell System |
|-----------|--------|--|
| EC50 | 105 nM | Not specified in publicly available data |

Table 1: In Vitro Pharmacodynamic Profile of GLPG-3221.

Mechanism of Action

In cystic fibrosis patients with the F508del mutation, the CFTR protein is misfolded within the endoplasmic reticulum (ER) and subsequently targeted for degradation. **GLPG-3221**, as a C2 corrector, acts in synergy with a C1 corrector to facilitate the proper folding and processing of the F508del-CFTR protein. This allows the corrected protein to traffic to the cell surface. A third component of the therapy, a potentiator, then acts on the CFTR protein at the cell surface to enhance the opening of the chloride channel.





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Caption: Proposed mechanism of action for GLPG-3221 in a triple combination therapy.



Pharmacokinetic Profile Preclinical Studies in Rats

Pharmacokinetic parameters of **GLPG-3221** have been characterized in rats.

| Parameter | Administration Route | Dose | Value |
|----------------------|-------------------------|---------|-------------|
| Clearance (CI) | Intravenous (IV) | 1 mg/kg | 0.13 L/h/kg |
| Half-life (t1/2) | Intravenous (IV) | 1 mg/kg | 3 hours |
| Bioavailability (F%) | Oral (p.o.) | 1 mg/kg | 53% |

Table 2: Preclinical Pharmacokinetic Parameters of **GLPG-3221** in Rats.

Clinical Studies in Healthy Volunteers

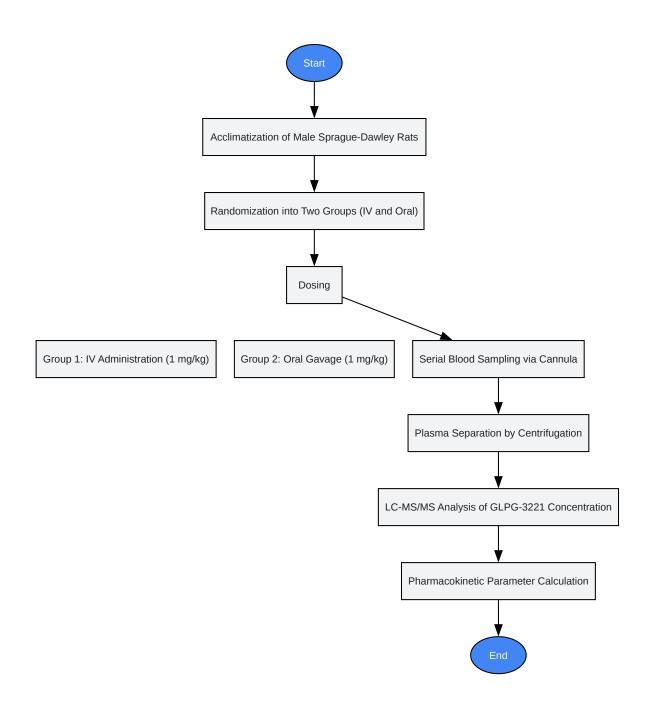
A Phase 1, randomized, double-blind, placebo-controlled study of **GLPG-3221** was initiated in healthy volunteers in November 2017. The study aimed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. However, the quantitative results of this study, including parameters such as Cmax, Tmax, and AUC, have not been made publicly available.

Experimental Protocols

The following are representative protocols based on standard methodologies. The specific, detailed protocols used in the studies of **GLPG-3221** are not publicly available.

Protocol 4.1: Preclinical Pharmacokinetic Study in Rats (Representative)





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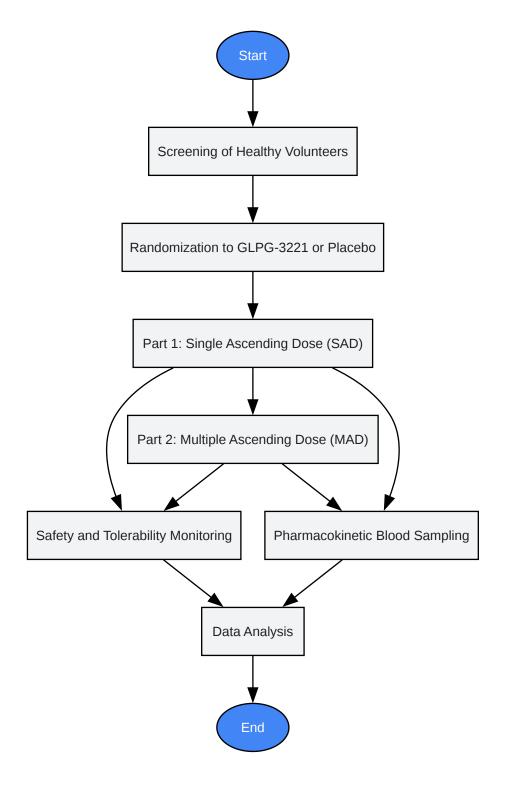
Caption: Workflow for a representative preclinical pharmacokinetic study.



- Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
- Acclimatization: Animals are acclimatized for at least 7 days prior to the study.
- Grouping: Rats are randomly assigned to two groups: intravenous (IV) administration and oral (p.o.) administration.
- Dosing:
 - IV Group: A single 1 mg/kg dose of **GLPG-3221** is administered via tail vein injection.
 - Oral Group: A single 1 mg/kg dose of GLPG-3221 is administered by oral gavage.
- Blood Sampling: Blood samples (approximately 0.2 mL) are collected from a cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
- Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of GLPG-3221 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as clearance, half-life, and bioavailability using noncompartmental analysis.

Protocol 4.2: Phase 1 Clinical Trial in Healthy Volunteers (General Design)





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Caption: General workflow of the Phase 1 clinical trial for GLPG-3221.

• Study Design: A randomized, double-blind, placebo-controlled, single-center study.



- Participants: Healthy adult volunteers.
- Study Arms:
 - Part 1: Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of GLPG-3221 at escalating dose levels or a placebo.
 - Part 2: Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple oral doses of GLPG-3221 at escalating dose levels or a placebo over a specified period (e.g., 14 days).
- Primary Endpoints:
 - Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
- · Secondary Endpoints:
 - Pharmacokinetics: Plasma concentrations of GLPG-3221 are measured at various time points after dosing to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
- Pharmacodynamic Assessments: While not explicitly stated for the Phase 1 trial, pharmacodynamic markers relevant to CFTR function could potentially be explored.

Disclaimer: The development of **GLPG-3221** appears to have been discontinued or is no longer being publicly reported by Galapagos. As such, further detailed information and clinical trial results are not available in the public domain. The information provided here is based on historical press releases and preclinical data.

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References

1. glpg.com [glpg.com]







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